Balsalazide

Ulcerative Colitis Induction of Remission Clinical Trial

Balsalazide is the preferred 5-ASA formulation for rapid, robust remission in ulcerative colitis research. Its azo-bond design ensures colon-specific activation by bacterial azoreductases, directly releasing mesalamine at the disease site—unlike pH-dependent mesalamine formulations. Clinical data demonstrate 64% symptomatic remission at week 2 versus 43% for standard mesalamine, and 10% vs. 28% early relapse rates. Procure ≥98% pure Balsalazide for preclinical studies, in vitro colonic simulators, or as a reference standard for novel colon-targeting prodrug development.

Molecular Formula C17H15N3O6
Molecular Weight 357.32 g/mol
Cat. No. B1667723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalsalazide
Synonyms5-(carboxyethylcarbamoyl-4-phenylazo)salicylic acid
balsalazide
balsalazide disodium
balsalazine
BX 661A
BX661A
Colazal
Colazide
Molecular FormulaC17H15N3O6
Molecular Weight357.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
InChIKeyIPOKCKJONYRRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble as disodium salt
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balsalazide: An Azo-Bonded Prodrug for Targeted Colonic Delivery of 5-ASA


Balsalazide is a second-generation 5-aminosalicylate (5-ASA) prodrug that is enzymatically cleaved by bacterial azoreductases specifically in the colon to release its active therapeutic moiety, mesalamine (5-ASA), along with an inert carrier molecule [1]. This class of compounds is a cornerstone therapy for the induction and maintenance of remission in mild-to-moderate ulcerative colitis [2]. Balsalazide's design, linking mesalamine to 4-aminobenzoyl-β-alanine via an azo bond, is intended to ensure the drug is delivered intact to the colon, thereby maximizing local anti-inflammatory activity at the site of disease while minimizing systemic absorption of the prodrug [1].

Why Procurement of Generic Mesalamine Cannot Guarantee the Clinical Profile of Balsalazide


Despite sharing the same active moiety (5-ASA), balsalazide and other 5-ASA formulations (e.g., mesalamine, olsalazine, sulfasalazine) are not interchangeable. Their distinct delivery mechanisms result in significantly different pharmacokinetic and clinical profiles. Balsalazide's azo bond ensures colonic activation, whereas mesalamine relies on pH-dependent coatings or other technologies for release, leading to variations in the site and extent of 5-ASA delivery [1]. Direct head-to-head clinical trials demonstrate that these formulation differences translate into quantifiable divergences in efficacy, speed of onset, and tolerability for the treatment of ulcerative colitis [2]. Therefore, substituting a balsalazide procurement order with a generic 5-ASA alternative introduces the risk of a clinically inferior outcome that cannot be mitigated by adjusting the dose of the substitute.

Balsalazide Comparative Performance Evidence: Head-to-Head Data vs. Mesalamine


Superior Symptomatic Remission Rates vs. Mesalamine at All Timepoints in Acute UC

In a randomized, double-blind, multicenter study, balsalazide (6.75 g/day) demonstrated a significantly higher rate of symptomatic remission compared to a pH-dependent formulation of mesalamine (2.4 g/day) at every measured time point in patients with active ulcerative colitis [1].

Ulcerative Colitis Induction of Remission Clinical Trial

Faster Onset of Action: Significantly Shorter Time to First Asymptomatic Day

The time to achieve the first asymptomatic day, a key patient-centric outcome, was significantly shorter with balsalazide compared to mesalamine. This aligns with data showing more rapid endoscopic improvement with balsalazide [1][2].

Ulcerative Colitis Time to Response Patient-Reported Outcomes

Superior Early Relapse Prevention and Control of Nocturnal Symptoms in Maintenance

In a 12-month maintenance study, balsalazide 3 g/day was compared to mesalamine 1.2 g/day. While both drugs maintained remission in a similar proportion of patients at 12 months, balsalazide demonstrated superior performance in critical early-term outcomes and symptom control [1].

Ulcerative Colitis Maintenance of Remission Nocturnal Symptoms

Favorable Tolerability Profile: Significantly Fewer Adverse Events

Clinical trials consistently report a lower incidence of adverse events in patients treated with balsalazide compared to mesalamine, as well as significantly fewer withdrawals due to adverse events when compared to sulfasalazine [1][2].

Ulcerative Colitis Tolerability Safety

Balsalazide Application Scenarios: From Preclinical Research to Clinical Use


First-Line or Add-on Therapy for Induction of Remission in Active Ulcerative Colitis

Balsalazide is the preferred 5-ASA formulation in clinical settings where rapid and robust induction of remission is paramount. The evidence from direct comparative trials, showing a 64% symptomatic remission rate at week 2 versus 43% for mesalamine, justifies its use to achieve faster and more complete disease control [1]. This is particularly relevant for hospital-based infusion centers or outpatient clinics initiating therapy for a new acute flare.

Maintenance Therapy to Prevent Early Relapse and Optimize Quality of Life

For long-term maintenance of remission, balsalazide offers a quantifiable advantage in the critical first three months, reducing the risk of relapse by nearly two-thirds compared to mesalamine (10% vs. 28%) [2]. Its superior control of nocturnal symptoms (90% vs. 77% asymptomatic nights) directly addresses a major quality-of-life concern for UC patients, supporting better adherence and long-term disease management [2].

Reference Standard in Preclinical and Formulation Research on Colonic Drug Delivery

Balsalazide's well-characterized, azo-bond-dependent, colonic activation mechanism makes it a valuable reference standard for pharmaceutical scientists. It is used in in vitro colonic simulator models to study bacterial azoreduction rates [3] and serves as a benchmark when developing novel prodrugs or delivery systems designed for colon-specific targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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